molecular formula C9H6FNO B2475781 1-Fluoro-3-(2-isocyanatovinyl)benzene CAS No. 2044498-32-8

1-Fluoro-3-(2-isocyanatovinyl)benzene

Cat. No.: B2475781
CAS No.: 2044498-32-8
M. Wt: 163.151
InChI Key: ZWXDORRYQIBEQL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-3-(2-isocyanatovinyl)benzene is an organic compound with the molecular formula C9H6FNO It is characterized by the presence of a fluoro group and an isocyanato group attached to a benzene ring via a vinyl linkage

Preparation Methods

The synthesis of 1-Fluoro-3-(2-isocyanatovinyl)benzene typically involves the reaction of 1-fluoro-3-vinylbenzene with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

1-Fluoro-3-(2-isocyanatovinyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted benzene derivatives.

    Addition Reactions: The isocyanato group can react with nucleophiles such as alcohols, amines, or water to form urethanes, ureas, or carbamic acids, respectively.

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and catalysts (e.g., palladium, platinum).

Scientific Research Applications

1-Fluoro-3-(2-isocyanatovinyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(2-isocyanatovinyl)benzene involves its reactivity towards nucleophiles. The isocyanato group is highly electrophilic and readily reacts with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of polymers. The fluoro group can also participate in reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

1-Fluoro-3-(2-isocyanatovinyl)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-fluoro-3-[(E)-2-isocyanatoethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-9-3-1-2-8(6-9)4-5-11-7-12/h1-6H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXDORRYQIBEQL-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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